Allopurinol

Enzymology Drug Discovery Vascular Biology

Allopurinol (CAS 180749-07-9) is the definitive reference standard for xanthine oxidase (XO) inhibitor research, distinguished by a unique potency shift from IC50 2.9 μM (free XO) to 64 μM (GAG-immobilized XO)—critical for modeling enzyme inhibition resistance in vascular and inflammatory studies. Its active metabolite, oxypurinol, provides an extended terminal half-life of 23.3 hours, enabling simplified once-daily dosing in chronic hyperuricemia and gout animal models. As an off-patent, cost-effective API, it is a low-risk starting material for generic formulation, novel extended-release polymers, and combination therapy development. Choose Allopurinol when your assay requires calibrated micromolar-range sensitivity or sustained pharmacokinetic coverage unattainable with non-purine inhibitors.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 180749-07-9
Cat. No. B061711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol
CAS180749-07-9
Synonyms4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro- (9CI)
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=NC2=O)NN1
InChIInChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)
InChIKeyOFCNXPDARWKPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Allopurinol (CAS 180749-07-9) for Scientific Research and Industrial Procurement


Allopurinol (CAS 180749-07-9), chemically identified as 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-, is a bicyclic heterocyclic compound classified as a purine analog . It functions as a potent and well-characterized inhibitor of xanthine oxidase (XO), the enzyme responsible for catalyzing the terminal steps of purine catabolism to uric acid . This foundational mechanism underpins its extensive use as a reference standard in biochemical assays and as an active pharmaceutical ingredient (API) in the formulation of urate-lowering therapies [1].

The Critical Pitfalls of Substituting Allopurinol with In-Class Xanthine Oxidase Inhibitors


Allopurinol cannot be directly substituted with newer xanthine oxidase inhibitors like febuxostat or topiroxostat without significant re-evaluation of the intended research outcome or therapeutic formulation. This is due to fundamental differences in their molecular pharmacology that preclude a simple dose-for-dose exchange. Allopurinol's hypouricemic effect is primarily mediated by its active metabolite, oxypurinol, which has an extended terminal half-life (t₁/₂) of approximately 23.3 hours, a property unique among this class of drugs [1]. Furthermore, allopurinol exhibits a profound loss of inhibitory potency against glycosaminoglycan (GAG)-bound XO in vascular tissue, a phenomenon that is not observed to the same degree with non-purine inhibitors like febuxostat [2]. Therefore, procurement or selection decisions must be guided by the specific experimental conditions (e.g., free vs. immobilized enzyme assays) or the desired pharmacokinetic profile (e.g., prolonged active metabolite exposure) where these key distinctions become critically relevant.

Quantitative Differentiation of Allopurinol: A Head-to-Head Comparative Evidence Guide


Allopurinol vs. Febuxostat: A 1000-Fold Difference in Potency for Inhibiting Free Xanthine Oxidase

In a direct head-to-head comparison, allopurinol was found to be significantly less potent than the non-purine analog febuxostat in inhibiting free xanthine oxidase (XO) activity in solution. This difference in potency is quantifiable and critical for experimental design [1].

Enzymology Drug Discovery Vascular Biology

Differential Inhibition of Immobilized Xanthine Oxidase: Febuxostat Overcomes GAG-Binding Resistance

The inhibitory activity of allopurinol is drastically reduced when xanthine oxidase (XO) is bound to glycosaminoglycans (GAGs), a condition that mimics the enzyme's physiological state on the vascular endothelium. This contrasts sharply with febuxostat, whose potency remains largely unaffected by GAG immobilization [1].

Vascular Biology Enzyme Kinetics Glycosaminoglycan Binding

Active Metabolite Half-Life: The Prolonged Pharmacodynamic Signature of Allopurinol

A defining characteristic of allopurinol is its rapid metabolism to oxypurinol, an active metabolite with a substantially longer half-life than the parent drug. This pharmacokinetic feature is a key differentiator from other XO inhibitors like febuxostat, which does not rely on an active metabolite for its prolonged effect [1][2].

Pharmacokinetics Drug Metabolism Therapeutic Drug Monitoring

Allopurinol vs. Febuxostat and Topiroxostat: Comparative Efficacy in SUA Target Achievement

A meta-analysis of randomized controlled trials provides dose-dependent comparative data on the ability of different XO inhibitors to lower serum uric acid (SUA) below the therapeutic target of 6 mg/dL. The data show that higher doses of febuxostat are more effective than a standard dose of allopurinol [1].

Clinical Pharmacology Meta-Analysis Comparative Effectiveness

Precision Applications for Allopurinol: Where Its Unique Profile Delivers Scientific Value


Validation of Novel Xanthine Oxidase Inhibitors in Standardized Enzymatic Assays

Based on its well-defined inhibitory potency against free XO in solution (IC₅₀ = 2.9 μM), allopurinol serves as the optimal positive control and reference standard for screening and characterizing novel XO inhibitors with expected potency in the micromolar range [1]. This ensures that assay performance and sensitivity are appropriately calibrated for a known, moderately potent inhibitor.

Ex Vivo Models for Studying Glycosaminoglycan-Bound Xanthine Oxidase Resistance

The dramatic shift in allopurinol's IC₅₀ from 2.9 μM (free XO) to 64 μM (GAG-bound XO) makes it a critical research tool for modeling and investigating the phenomenon of enzyme inhibition resistance [1]. It is the reference compound for demonstrating this specific mechanistic shortfall in vascular biology and inflammation studies.

Long-Term In Vivo Studies Requiring Sustained Urate Lowering Through an Active Metabolite

The unique pharmacokinetic profile, characterized by the rapid conversion of allopurinol to the long-lived active metabolite oxypurinol (t₁/₂ = 23.3 hours), is ideal for research requiring sustained XO inhibition from a single daily dose [2]. This allows for simplified dosing regimens in chronic animal models of hyperuricemia and gout.

Formulation Development of Extended-Release Products and Combination Therapies

Due to the expiration of its foundational patents, allopurinol API is a cost-effective, low-risk starting material for generic drug development and for innovating new formulations [3]. Current research and patent filings focus on novel extended-release polymers, combination therapies, and improved manufacturing processes to enhance its therapeutic profile and patient compliance [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allopurinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.